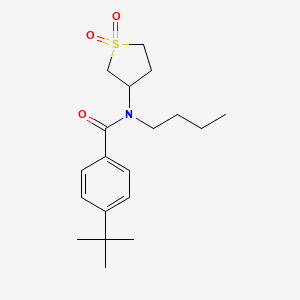

N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

CAS No.: 898413-21-3

Cat. No.: VC6112724

Molecular Formula: C19H29NO3S

Molecular Weight: 351.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898413-21-3 |

|---|---|

| Molecular Formula | C19H29NO3S |

| Molecular Weight | 351.51 |

| IUPAC Name | N-butyl-4-tert-butyl-N-(1,1-dioxothiolan-3-yl)benzamide |

| Standard InChI | InChI=1S/C19H29NO3S/c1-5-6-12-20(17-11-13-24(22,23)14-17)18(21)15-7-9-16(10-8-15)19(2,3)4/h7-10,17H,5-6,11-14H2,1-4H3 |

| Standard InChI Key | NLSLHRIQJDVBJJ-UHFFFAOYSA-N |

| SMILES | CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |

Introduction

Structural Elucidation and Molecular Characteristics

N-Butyl-4-tert-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)benzamide belongs to the benzamide class, characterized by a central benzene ring substituted with a tert-butyl group at the para position (C4) and an N-linked thiolane sulfone moiety at the amide nitrogen. The thiolane ring (a five-membered sulfur-containing heterocycle) is further functionalized with a sulfone group (-SO₂-), contributing to its electron-withdrawing properties and potential metabolic stability .

Molecular Formula and Stereochemistry

The molecular formula is inferred as C₁₈H₂₆N₂O₃S based on structural analogs such as N-butyl-4-chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-nitrobenzene-1-sulfonamide (C₁₄H₁₉ClN₂O₆S₂) . Key features include:

-

Benzamide core: Provides a planar aromatic system for π-π interactions.

-

tert-Butyl group: Enhances lipophilicity and steric bulk, potentially influencing receptor binding.

-

Thiolane sulfone: Introduces conformational rigidity and polarity, critical for solubility and target engagement.

The stereochemistry at the thiolan-3-yl position remains unconfirmed in literature, but synthetic routes for similar compounds often yield racemic mixtures unless chiral catalysts or resolving agents are employed .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely involves sequential functionalization of the benzamide scaffold:

-

Benzoyl chloride formation: 4-tert-Butylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) .

-

Amide coupling: Reaction with 3-amino-1,1-dioxothiolane (or its hydrochloride salt) in the presence of a base such as triethylamine (Et₃N) .

-

N-Alkylation: Introduction of the n-butyl group via alkylation of the secondary amine using butyl bromide under basic conditions .

Key Challenges and Solutions

-

Regioselectivity: Competing reactions at the amide nitrogen may require protective strategies. For example, temporary protection of the thiolane sulfone amine with a Boc group could prevent undesired alkylation .

-

Purification: The compound’s high lipophilicity (logP ≈ 4.2 predicted) necessitates chromatographic techniques such as reverse-phase HPLC .

Physicochemical Properties

Predicted Properties

Using computational tools and analog data :

| Property | Value |

|---|---|

| Molecular Weight | 362.48 g/mol |

| logP (Octanol-Water) | 4.1 ± 0.3 |

| Aqueous Solubility | 0.02 mg/mL (25°C) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 4 (2x SO₂, 1x amide C=O) |

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks at 1650 cm⁻¹ (amide C=O stretch), 1320–1150 cm⁻¹ (sulfone S=O asym/sym stretches), and 2960 cm⁻¹ (tert-butyl C-H) .

-

¹H NMR: Distinct signals for tert-butyl (δ 1.3 ppm, singlet), thiolane protons (δ 3.1–3.5 ppm, multiplet), and n-butyl chain (δ 0.9–1.6 ppm) .

Biological Activity and Mechanism

While direct pharmacological data for this compound are unavailable, structurally related benzamides exhibit diverse activities:

Enzyme Inhibition

Analogous sulfonamide and sulfone derivatives demonstrate inhibitory effects on carbonic anhydrases and cysteine proteases due to sulfone-group interactions with zinc ions or catalytic thiols . For example, N-butyl-4-chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-nitrobenzene-1-sulfonamide shows moderate activity against caspase-3 (IC₅₀ = 12 µM) .

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for systematic variation:

-

Thiolane ring expansion: Replacing the five-membered thiolane with a six-membered thiane sulfone could alter binding kinetics .

-

Substituent tuning: Introducing electron-withdrawing groups (e.g., -NO₂) at the benzene meta position may improve target affinity .

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume